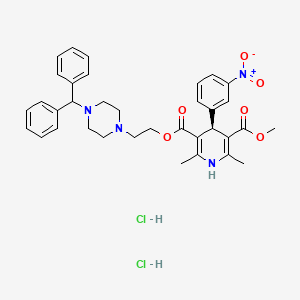

Manidipine dihydrochloride, (S)-

描述

Evolution of Dihydropyridine (B1217469) Research with a Focus on Stereochemistry

The field of dihydropyridine research has evolved significantly since the introduction of the first-generation prototype, nifedipine (B1678770). taylorandfrancis.com The 1,4-dihydropyridine (B1200194) scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of receptors and ion channels. mdpi.com While initial research focused on the potent vasodilatory effects of these compounds for treating hypertension, subsequent generations of DHPs were developed to refine their pharmacological properties. taylorandfrancis.comnih.govutrgv.edu

Third-generation DHPs, such as manidipine (B393), are characterized by features like high lipophilicity, a gradual onset, and a long duration of action. nih.govresearchgate.netecrjournal.com A critical advancement in DHP research has been the growing focus on stereochemistry. mdpi.comresearchgate.net Many dihydropyridines, particularly unsymmetrical derivatives, are chiral, with the C4 position of the dihydropyridine ring serving as a stereogenic center. mdpi.com It became increasingly clear that the different enantiomers (the (S)- and (R)-forms) of a single DHP compound could exhibit substantially different, and sometimes even opposing, biological activities. mdpi.comresearchgate.net This understanding highlighted the necessity of moving beyond studying racemic mixtures (a 1:1 mix of both enantiomers) to investigating the properties of individual, pure stereoisomers. This shift has driven the development of stereoselective synthesis methods and has been pivotal in dissecting the precise molecular interactions at the calcium channel binding site. researchgate.netnih.gov Research on other chiral 1,4-DHP derivatives has demonstrated that one isomer can be hundreds of times more potent than its counterpart, confirming that stereochemistry is a critical determinant of activity. nih.gov

Significance of (S)-Manidipine as a Probe in Biochemical and Preclinical Investigations

(S)-Manidipine dihydrochloride (B599025) serves as a highly specific chemical probe for exploring stereoselective phenomena in biological systems. The use of a single, pure enantiomer eliminates the confounding variables introduced by a racemic mixture, where one isomer might be highly active, inactive, or have a different mode of action altogether. This precision is crucial for obtaining clear and interpretable data in biochemical and preclinical investigations.

Research has indicated that the two enantiomers of manidipine are metabolized differently. researchgate.net This makes (S)-Manidipine a valuable tool for studying the stereoselective metabolism of dihydropyridines by cytochrome P450 (CYP) enzymes. drugbank.com By comparing the metabolic fate of (S)-Manidipine with that of (R)-Manidipine, researchers can delineate the specific enzymatic pathways and structural preferences involved in their biotransformation.

Furthermore, as an antagonist of both L-type and T-type voltage-dependent calcium channels, (S)-Manidipine allows for detailed investigation into the structural requirements for binding to these distinct channel subtypes. drugbank.comnih.govmims.com Isolating the (S)-enantiomer enables researchers to quantify its binding affinity and functional effects at these targets without interference from the (R)-enantiomer, leading to a more accurate understanding of the structure-activity relationship.

Table 1: Chemical Properties of (S)-Manidipine Dihydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | nih.gov |

| Molecular Formula | C₃₅H₃₈N₄O₆ | nih.gov |

| Molecular Weight | 610.7 g/mol | nih.gov |

| CAS Number | 126451-47-6 | nih.gov |

Current State of Academic Inquiry into (S)-Manidipine Mechanisms and Applications

Current academic research leverages the unique properties of manidipine to explore mechanisms beyond simple vasodilation. A significant area of inquiry is its dual blockade of both L-type and T-type calcium channels. nih.govresearchgate.net This dual action is believed to contribute to its beneficial effects on renal function, a topic of intense preclinical study. nih.govdrugbank.com Specifically, manidipine has been shown to dilate both the afferent and efferent arterioles of the kidney. nih.govnih.gov The use of the pure (S)-enantiomer in such studies can help determine the precise stereochemical requirements for this unique renal hemodynamic profile, distinguishing its effects from other DHPs like amlodipine (B1666008), which primarily acts on the afferent arteriole. nih.gov

Recent investigations have also uncovered novel activities for manidipine, including potential anti-inflammatory and antiviral properties. medchemexpress.com For instance, manidipine has been observed to suppress the secretion of inflammatory mediators and inhibit the replication of certain viruses in cell-based assays. medchemexpress.com Another frontier of research involves its potential interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in metabolism and insulin (B600854) sensitivity. ecrjournal.com The application of (S)-Manidipine as a research tool is critical in these emerging areas to confirm that the observed effects are attributable to this specific stereoisomer and to elucidate the exact molecular pathways involved.

Table 2: Selected Preclinical Research Findings for Manidipine

| Finding | Model System | Significance in Research | Source |

|---|---|---|---|

| Calcium Channel Antagonism | Guinea-pig ventricular cells | Provides a quantitative measure of potency (IC₅₀ = 2.6 nM) for L-type calcium channel blockade. | medchemexpress.com |

| Renal Hemodynamics | Human study | Showed manidipine does not increase intraglomerular pressure, unlike amlodipine, suggesting a different mechanism of action on renal arterioles. | nih.gov |

| Anti-inflammatory Activity | Human umbilical vein endothelial cells (HUVEC) | Demonstrated suppression of IL-6 secretion, pointing to a potential non-canonical mechanism of action beyond channel blockade. | medchemexpress.com |

| PPAR-γ Activation | In vitro model | Linked manidipine to the activation of PPAR-γ, a key regulator of metabolism, suggesting potential applications in metabolic research. | ecrjournal.com |

Structure

3D Structure of Parent

属性

CAS 编号 |

119992-99-3 |

|---|---|

分子式 |

C58H97N15O17 |

同义词 |

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, dihydrochloride, (S)- (9CI) |

产品来源 |

United States |

Advanced Synthetic Methodologies and Enantioselective Routes

Development of Novel Synthetic Strategies for (S)-Manidipine Dihydrochloride (B599025)

The quest for efficient and stereoselective methods to produce (S)-Manidipine has driven significant research into novel synthetic strategies. These approaches aim to establish the crucial stereocenter at the C4 position of the dihydropyridine (B1217469) ring in a controlled manner, thus avoiding the need for resolving a racemic mixture.

Asymmetric Synthesis Approaches to the Dihydropyridine Core

Asymmetric synthesis, which creates a new chiral center with a preference for one enantiomer, represents a highly efficient route to enantiopure compounds. For 1,4-dihydropyridines like manidipine (B393), the Hantzsch synthesis is a classical method, but it typically yields a racemic mixture. mdpi.com Modern adaptations focus on introducing chirality during the cyclocondensation reaction.

Recent advancements have highlighted the potential of catalytic asymmetric methods for constructing the chiral dihydropyridine core. mdpi.com These strategies often employ chiral catalysts to orchestrate the enantioselective formation of the target molecule. While substantial progress has been made, many of these methods are yet to be widely applied to the synthesis of pharmacologically important 1,4-dihydropyridine-3,5-dicarboxylates like manidipine. mdpi.com

Chiral Pool Strategies and Auxiliary-Controlled Synthesis

The chiral pool strategy leverages readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This approach incorporates a pre-existing stereocenter into the synthetic route, which can then direct the stereochemistry of subsequent transformations. wikipedia.org Common chiral pool sources include amino acids, sugars, and terpenes. wikipedia.org In the context of (S)-Manidipine synthesis, a chiral building block could be incorporated into one of the precursors for the Hantzsch reaction. For instance, a chiral alcohol could be used to form one of the ester groups, influencing the stereochemical outcome of the cyclization.

Auxiliary-controlled synthesis is another powerful technique where a chiral auxiliary is temporarily attached to an achiral substrate. bccollegeasansol.ac.in This auxiliary directs the stereoselective course of a reaction and is subsequently removed. For dihydropyridine synthesis, a chiral auxiliary could be attached to the amine or the β-ketoester component, guiding the formation of the desired (S)-enantiomer.

Organocatalytic and Metal-Catalyzed Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. capes.gov.br For the synthesis of chiral 1,4-dihydropyridines, organocatalysts can activate the substrates and create a chiral environment for the reaction to proceed enantioselectively. nih.govmdpi.com For example, cinchona alkaloid-based catalysts have been successfully employed in the enantioselective synthesis of certain dihydropyridine derivatives. nih.gov The development of organocatalytic methods that are directly applicable to the synthesis of manidipine holds significant promise for more efficient and sustainable production. mdpi.com

Metal-catalyzed enantioselective transformations offer another avenue for the asymmetric synthesis of the dihydropyridine core. Chiral metal complexes can act as Lewis acids to coordinate with the substrates and control the stereochemical outcome of the reaction. While this approach is well-established for many other transformations, its application to the direct synthesis of complex dihydropyridines like manidipine is an active area of research.

Resolution Techniques for Manidipine Enantiomers

When a racemic mixture of manidipine is produced, resolution techniques are employed to separate the desired (S)-enantiomer from its (R)-counterpart.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture of manidipine, which is a base, with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

This difference in solubility allows for their separation by fractional crystallization. rsc.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other diastereomer enriched in the mother liquor. The desired enantiomer can then be recovered from the crystallized salt by treatment with a base to neutralize the resolving agent. A study on the chiral separation of manidipine enantiomers successfully employed (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid as resolving agents, taking advantage of the differing solubilities of the resulting salts in specific solvents. magtechjournal.com

Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent | Type |

| (+)-Di-p-toluoyl-D-tartaric acid | Chiral Acid |

| (-)-Di-p-toluoyl-L-tartaric acid | Chiral Acid |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

This table presents examples of chiral acids that can be used as resolving agents.

Chiral Chromatographic Separation Methods for Preparative Scale

Chiral chromatography is a powerful technique for the separation of enantiomers on both analytical and preparative scales. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of manidipine, leading to their differential retention times and subsequent separation. nih.govzendy.io

For preparative scale separation, high-performance liquid chromatography (HPLC) with a chiral column is often employed. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving efficient separation. Several studies have reported the successful separation of manidipine enantiomers using chiral HPLC. nih.govzendy.ioresearchgate.net This method allows for the direct separation of the enantiomers without the need for derivatization, providing high-purity (S)-Manidipine.

Table 2: Chiral Chromatography Parameters for Manidipine Enantiomer Separation

| Parameter | Details | Reference |

| Column | Chiralpack IC-3 C18 | zendy.ioresearchgate.net |

| Mobile Phase | 2mM ammonium (B1175870) bicarbonate and acetonitrile (B52724) (15:85, v/v) | zendy.ioresearchgate.net |

| Detection | Mass Spectrometry (MS/MS) | zendy.ioresearchgate.net |

This table provides an example of the conditions used for the chiral HPLC-MS/MS separation of manidipine enantiomers.

Synthesis of Related Chiral Analogues and Metabolites for Mechanistic Studies

The preparation of chiral analogues and metabolites of (S)-manidipine is crucial for elucidating its mechanism of action and understanding structure-activity relationships. The classical Hantzsch dihydropyridine synthesis serves as a foundational method, which can be adapted to produce a variety of analogues by modifying the constituent reactants: an aldehyde, a β-ketoester, and an enamino ester. organic-chemistry.orgwikipedia.org

Synthesis of Chiral Analogues:

The synthesis of chiral analogues often involves the use of chiral building blocks or asymmetric catalysis. For instance, organocatalytic methods, such as those employing L-proline, have been successful in the asymmetric cyclocondensation to form dihydropyridine C-glycoconjugates, demonstrating the potential for creating chiral analogues with high diastereoselectivity. rsc.org Another approach involves the stereoselective synthesis of functionalized dihydropyridines through methods like the Heck coupling of monocyclopropanated heterocycles. acs.org

Researchers have also explored the synthesis of chiral 1,2-diamine derivatives, which can serve as valuable ligands in asymmetric synthesis or as core structures in novel bioactive molecules. nih.gov These synthetic routes, while not directly producing manidipine, provide a toolbox for creating structurally diverse and chirally pure analogues for mechanistic investigations. The synthesis of di-spirooxindole analogues, for example, highlights a one-pot method to generate structurally complex and biologically relevant spirocycles. nih.gov

Synthesis of Metabolites:

The metabolites of manidipine are primarily products of oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) analogue, as well as de-esterification and N-debenzylation of the piperazine (B1678402) side chain. To study the biological activity and clearance of these metabolites, their chemical synthesis is often required.

A common synthetic route to the pyridine analogue of manidipine involves the Hantzsch synthesis followed by an oxidation step. Various oxidizing agents can be employed for the aromatization of the dihydropyridine ring.

Process Optimization for Research-Scale Production of (S)-Manidipine

Optimizing the synthesis of (S)-manidipine for research-scale production focuses on improving yields, simplifying purification procedures, and ensuring stereochemical purity.

One key method for obtaining the enantiomerically pure (S)-manidipine is through chiral resolution of the racemic mixture. magtechjournal.com This can be achieved by using chiral resolving agents, such as (+)-di-p-toluoyl-D-tartaric acid, which form diastereomeric salts with the manidipine enantiomers. magtechjournal.com The differing solubilities of these salts in specific solvents allow for their separation by crystallization. magtechjournal.com

A reported process for chiral resolution is outlined below:

| Step | Description |

| 1. Salt Formation | Racemic manidipine is reacted with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, in a suitable solvent. |

| 2. Crystallization | The diastereomeric salt of the desired (S)-enantiomer is selectively crystallized from the solution due to its lower solubility. |

| 3. Liberation of Enantiomer | The purified diastereomeric salt is treated with a base to liberate the free (S)-manidipine. |

| 4. Dihydrochloride Salt Formation | The isolated (S)-manidipine is then treated with hydrochloric acid to form the stable dihydrochloride salt. |

This chemical salting out crystal method has been shown to be a simple and effective process for obtaining (S)-manidipine with high enantiomeric excess (ee) and purity. magtechjournal.com

Further process optimization can involve the use of simulation and scheduling tools to model the manufacturing process, identify potential bottlenecks, and optimize resource allocation, although this is more common in large-scale production. mdpi.com For research-scale, the focus remains on robust and reproducible chemical transformations that deliver high-purity material. mdpi.com

Stereochemical Investigations and Molecular Conformational Analysis

Determination of the Absolute Configuration of (S)-Manidipine Dihydrochloride (B599025)

The definitive assignment of the absolute configuration of the active manidipine (B393) enantiomer was a crucial step in understanding its structure-activity relationship. The absolute configurations of the enantiomers were determined to be (S)-(+)-manidipine and (R)-(-)-manidipine. This was unambiguously established through X-ray crystallographic analysis of a chiral intermediate used in the stereoselective synthesis of the enantiomers. nih.gov

The general principle for determining the absolute configuration of 1,4-dihydropyridines often involves chemical correlation or single-crystal X-ray diffraction, sometimes using a chiral probe. springernature.comnih.govthieme-connect.demit.edu For instance, in a methodologically similar case for the dihydropyridine (B1217469) amlodipine (B1666008), its active (-) enantiomer was confirmed to have the (S) configuration via X-ray structural analysis using chiral probes like (1S)-camphanic acid. springernature.com The synthesis of the individual (S)- and (R)-enantiomers of manidipine allowed for the isolation of the pharmacologically potent stereoisomer and its definitive structural elucidation. nih.gov

Chiral Purity Assessment and Enantiomeric Excess Determination in Research Samples

Ensuring the chiral purity of (S)-Manidipine is critical for research and potential therapeutic applications, as the (R)-enantiomer is largely inactive. magtechjournal.com Various analytical methods have been developed to separate and quantify the enantiomers, allowing for the determination of enantiomeric excess (e.e.) in synthesized or commercial samples.

One successful approach involves chiral resolution by the chemical salting-out crystal method. This technique is based on the differential solubility of diastereomeric salts formed between the manidipine enantiomers and a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid. This method has been reported to be simple and effective, yielding both (S)- and (R)-enantiomers with high enantiomeric purity. magtechjournal.com

For quantitative analysis in biological matrices, highly sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) assays have been developed. These methods typically employ a chiral stationary phase to achieve separation. For example, a validated method utilized a Chiralpack IC-3 C18 column to resolve R-(-)-manidipine and S-(+)-manidipine in human plasma. nih.govnih.gov Such methods are essential for pharmacokinetic studies and demonstrate excellent linearity, precision, and accuracy for quantifying each enantiomer at very low concentrations. nih.gov

Below is a table summarizing the parameters of a validated LC-MS/MS method for enantioselective determination.

| Parameter | R-(-)-Manidipine | S-(+)-Manidipine | Reference |

| Chromatographic Column | Chiralpack IC-3 C18 | Chiralpack IC-3 C18 | nih.gov |

| Linear Concentration Range | 0.05-10.2 ng/mL | 0.05-10.2 ng/mL | nih.gov |

| Mean Extraction Recovery | >80% | >80% | nih.gov |

| Intra-day Precision (%CV) | 2.1-4.5% | 2.5-5.1% | nih.gov |

| Inter-day Precision (%CV) | 3.2-5.8% | 3.8-6.2% | nih.gov |

| Intra-day Accuracy (%) | 94.3-103.4% | 95.1-104.2% | nih.gov |

| Inter-day Accuracy (%) | 95.8-102.7% | 96.3-103.5% | nih.gov |

Conformational Landscape of (S)-Manidipine in Solution and Solid States

The three-dimensional shape, or conformation, of the (S)-Manidipine molecule is not static and is influenced by its environment (solution or solid state). The conformation of the 1,4-dihydropyridine (B1200194) (DHP) ring is a key determinant of its biological activity.

The DHP ring typically adopts a flattened boat-like conformation. The degree of puckering and the orientation of the substituents are influenced by steric and electronic factors. The C4-phenyl ring is generally oriented pseudo-axially, perpendicular to the plane of the DHP ring, to minimize steric hindrance. This orientation is crucial for interaction with the calcium channel binding site. Conformational analysis of various unsymmetrically substituted 1,4-dihydropyridines has shown that the specific substitution pattern dictates the precise geometry of the ring and the rotational barriers of the ester groups, which in turn affects binding affinity. magtechjournal.com

Spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are powerful tools for investigating the conformational properties of chiral molecules like (S)-Manidipine in solution. nih.govauremn.org.br

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An enantiomerically pure sample of (S)-Manidipine would produce a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are highly sensitive to the molecule's conformation, particularly the torsional angles of the chromophoric groups. Therefore, CD spectroscopy can be used to study the preferred solution conformation and how it might change with solvent polarity or temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy provides detailed information about molecular structure and conformation in solution. nih.govresearchgate.net For (S)-Manidipine, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly informative. NOESY detects through-space interactions between protons that are close to each other (typically <5 Å), allowing for the determination of the relative orientation of different parts of the molecule. This data can be used to build a 3D model of the dominant solution conformation. mdpi.com Furthermore, coupling constants can provide information about dihedral angles within the molecular structure. auremn.org.br

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. springernature.comnih.gov As previously mentioned, the absolute configuration of (S)-Manidipine was confirmed through X-ray crystallographic analysis of a synthetic precursor. nih.gov This analysis also reveals the precise bond lengths, bond angles, and torsional angles of the molecule as it exists in a crystal lattice.

Impact of Stereochemistry on Intermolecular Interactions and Target Binding Selectivity

The stereochemistry at the C4 position of manidipine has a profound impact on its pharmacological activity, which is a direct result of how each enantiomer interacts with its biological target, the voltage-gated calcium channels. drugbank.com The antihypertensive effect is almost exclusively attributed to the (S)-enantiomer, indicating a high degree of stereoselectivity at the receptor level. magtechjournal.com

Research comparing the enantiomers has shown that (S)-Manidipine is significantly more potent than (R)-Manidipine in binding to calcium channels and eliciting a biological response. nih.govnih.gov In radioligand binding assays using [3H]nitrendipine, (S)-(+)-manidipine was found to be approximately 80 times more potent than its (R)-(-) counterpart. nih.gov Functional studies in spontaneously hypertensive rats showed that the antihypertensive activity resides with the (S)-enantiomer, with the (R)-isomer having virtually no effect. magtechjournal.com

Patch-clamp experiments on GH3 cells revealed that the (S)-enantiomers of dihydropyridines like manidipine display a faster onset of action and produce a greater blockade of voltage-sensitive Ca2+ channels than the R-enantiomers. nih.gov This suggests that the (S)-configuration allows for a more favorable and effective interaction with the binding site on the channel protein.

Molecular modeling studies of the L-type calcium channel (CaV1.2) suggest that dihydropyridines bind within a hydrophobic pocket. rsc.org The binding is stabilized by specific intermolecular interactions, such as aryl-aryl interactions between the drug's phenyl ring and aromatic residues in the channel (e.g., Tyrosine, Phenylalanine). rsc.orgnih.gov The precise three-dimensional arrangement of the substituents on the (S)-Manidipine molecule allows it to fit optimally into this pocket, maximizing these favorable interactions. The (R)-enantiomer, being a mirror image, cannot achieve the same complementary fit, leading to weaker binding and significantly reduced activity. This highlights that the specific spatial orientation dictated by the (S)-configuration is critical for selective and high-affinity binding to the calcium channel.

Molecular and Cellular Pharmacodynamics of S Manidipine

Selective Modulation of Voltage-Gated Calcium Channels

The primary mechanism of action for (S)-Manidipine involves the modulation of voltage-gated calcium channels, which are crucial for regulating calcium influx into cells and subsequent physiological responses like muscle contraction. drugbank.comnih.gov

(S)-Manidipine demonstrates a high affinity for L-type (Long-lasting) voltage-gated calcium channels, which are abundant in vascular smooth muscle cells. drugbank.comnih.gov This interaction is characterized by slow binding and dissociation kinetics, contributing to its gradual onset and long duration of action. nih.govdrugbank.comnih.gov This slow kinetic profile ensures a sustained blockade of calcium entry into the cells, leading to marked peripheral vasodilation. nih.govdrugbank.comnih.gov In dissociated guinea pig cardiac ventricular cells, manidipine (B393) was shown to block native L-type channels with a half-maximal inhibitory concentration (IC50) of 2.6 nM. caymanchem.com This potent blockade of L-type channels is a cornerstone of its antihypertensive effect. drugbank.com

A distinguishing feature of (S)-Manidipine compared to many other dihydropyridines is its ability to also block T-type (Transient) calcium channels. drugbank.comnih.govwjgnet.com It has been shown to inhibit human T-type (α1H) calcium channels expressed in Xenopus oocytes. caymanchem.com T-type calcium channels are found in both afferent (incoming) and efferent (outgoing) arterioles of the kidney's glomeruli. nih.govwjgnet.com While older dihydropyridines primarily act on L-type channels located on afferent arterioles, manidipine's dual blockade leads to vasodilation of both arterioles. wjgnet.com This action helps to reduce intraglomerular pressure. wjgnet.comulpgc.es Furthermore, T-type channels are implicated in processes like proliferation, inflammation, and fibrosis, suggesting that their inhibition by manidipine may confer additional non-hemodynamic benefits. ulpgc.esrevistanefrologia.com

Table 1: Inhibitory Effects of Manidipine on Voltage-Gated Calcium Channels

| Channel Type | Cell/System Type | Effect | Potency | Citation |

|---|---|---|---|---|

| L-type | Dissociated guinea pig cardiac ventricular cells | Blockade of native channels | IC50 = 2.6 nM | caymanchem.com |

| L-type | Vascular smooth muscle cells | Slow binding and dissociation | Not specified | drugbank.comnih.gov |

| T-type (human α1H) | Xenopus oocytes | Blockade of recombinant channels | Not specified | caymanchem.com |

| T-type | Efferent glomerular arterioles | Blockade | Not specified | nih.govwjgnet.com |

The blockade of calcium channels by (S)-Manidipine is state-dependent, meaning its affinity for the channel varies with the channel's conformational state (resting, open, or inactivated). The contraction of vascular smooth muscle is triggered by an initial release of calcium from intracellular stores, which is followed by the opening of voltage-dependent calcium channels and a subsequent influx of extracellular calcium. drugbank.comnih.gov Manidipine binds to these voltage-dependent channels, blocking the calcium influx that sustains contraction. drugbank.comnih.gov Research on guinea-pig heart cells has demonstrated a voltage-dependent modulation of the L-type Ca2+ current by manidipine, indicating that the drug's blocking efficacy is influenced by the membrane potential. caymanchem.com Dihydropyridine (B1217469) antagonists are thought to bind preferentially to the inactivated state of the channel, stabilizing it and thereby preventing the channel from opening in response to depolarization.

Cellular Signaling Pathways and Gene Expression Regulation

Beyond its direct effects on ion channels, (S)-Manidipine influences intracellular signaling pathways and the regulation of gene expression, contributing to its broader pharmacological effects, including anti-inflammatory properties.

(S)-Manidipine effectively modulates intracellular calcium ([Ca2+]i) homeostasis. In vascular smooth muscle (A7r5) cells and glomerular mesangial cells, manidipine potently inhibits the increase in [Ca2+]i induced by the vasoconstrictor endothelin-1 (B181129) (ET-1). caymanchem.comnih.gov This inhibition affects both the initial transient release of calcium from internal stores and the subsequent sustained calcium influx. nih.gov The median effective dose (ED50) for this inhibition was found to be 1 nM in A7r5 cells. caymanchem.com By impeding the entry of calcium into cells, manidipine may also reduce calcium concentrations within the endoplasmic reticulum, which can influence various cellular processes, including adipocyte differentiation. revistanefrologia.com

(S)-Manidipine has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. nih.gov In human endothelial cells and macrophages, manidipine can reduce the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov

For instance, in endothelial cells stimulated with pro-inflammatory signals like oxidized LDL or TNF-α, which increased IL-6 release by 50-100%, manidipine (1-5 µM) was able to completely inhibit this production. nih.gov Similarly, when TNF-α induced a four-fold increase in IL-8 secretion, 5 µM manidipine reduced the release by approximately 40%. nih.gov In human macrophages, manidipine also demonstrated an inhibitory effect on cytokine-induced IL-6 secretion. nih.gov

Crucially, this anti-inflammatory action appears to be independent of its calcium channel blocking activity and is instead linked to the inhibition of Nuclear Factor-kappa B (NF-κB) activation. nih.gov NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes. nih.gov The inhibition of NF-κB by manidipine may be related to the compound's high lipophilicity and potential antioxidant properties. nih.gov

Table 2: Effect of Manidipine on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine | Manidipine Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| Human Endothelial Cells | acLDL, oxLDL, TNF-α | IL-6 | 1-5 µM | Complete inhibition of induced production | nih.gov |

| Human Endothelial Cells | TNF-α | IL-8 | 5 µM | ~40% reduction in induced secretion | nih.gov |

| Human Macrophages (THP-1) | TNF-α | IL-6 | 1 µM | 25% inhibition of induced secretion | nih.gov |

| Human Macrophages (THP-1) | Multiple cytokines | IL-6 | Not specified | 30% reduction in induced production | nih.gov |

Effects on Platelet-Derived Growth Factor (PDGF) Signaling and Endothelin-1 (ET-1) Induced Responses

(S)-Manidipine exerts significant modulatory effects on cellular signaling pathways initiated by potent vasoconstrictors and growth factors like Endothelin-1 (ET-1) and Platelet-Derived Growth Factor (PDGF). In vascular smooth muscle cells (A7r5) and glomerular mesangial cells, manidipine demonstrates a potent inhibitory effect on ET-1-induced increases in intracellular calcium concentration ([Ca2+]i). nih.gov This inhibition is dose-dependent, with a median effective dose (ED50) of 10⁻⁹ mol/L, and affects both the initial transient and the subsequent sustained phases of calcium increase. nih.gov The maximal inhibitory effect requires a preincubation period of about 20 minutes. nih.gov ET-1 is a powerful vasoconstrictive peptide involved in various cardiovascular pathologies through its action on ETA and ETB receptors on vascular smooth muscle cells. mdpi.commdpi.com

Furthermore, in human mesangial cells stimulated with the PDGF-BB isomer, manidipine modulates the transcription of various cytokine genes. nih.govnih.govpnas.org This suggests an interference with the PDGF signaling cascade, which is crucial in the context of inflammatory changes and cellular proliferation associated with renal diseases. nih.govpnas.org While it inhibits the transcription of messenger RNA (mRNA) for proinflammatory cytokines such as interleukin 1-beta and granulocyte/monocyte colony-stimulating factor, it paradoxically enhances the transcription of mRNA for interleukin 6. nih.govnih.gov These actions occur at nanomolar concentrations, which are pharmacologically relevant and significantly lower than those needed to inhibit vasoconstriction induced by agonists or depolarization. nih.govpnas.org

Regulation of Immediate-Early Gene Expression (e.g., c-fos, c-jun)

The regulation of immediate-early genes, which are rapidly transcribed in response to extracellular stimuli and play a key role in coupling short-term signals to long-term changes in gene expression, is complexly affected by manidipine. nih.govfrontiersin.org The expression of these genes, such as c-fos and c-jun, is a critical step in cellular activation, proliferation, and differentiation. mdpi.com

Manidipine's effect on the expression of these proto-oncogenes appears to be highly dependent on the cellular context and the specific stimulus. In human mesangial cells stimulated by PDGF, manidipine inhibits the induction of both c-fos and c-jun transcription. nih.govpnas.org This inhibitory action aligns with its anti-proliferative effects on these cells.

Conversely, in vascular smooth muscle A7r5 cells, manidipine (at 10⁻⁵ mol/L) has been shown to potentiate the ET-1-induced expression of c-fos and c-jun. nih.gov This potentiating effect was observed 30 minutes after the addition of manidipine and persisted for 15 hours. nih.gov Interestingly, manidipine alone did not have a detectable effect on the steady-state mRNA levels of c-fos but did induce c-jun expression, albeit with much lower potency, starting at 60 minutes. nih.gov These findings highlight the multifaceted nature of manidipine's signaling effects, where it can inhibit calcium signaling while simultaneously potentiating other downstream pathways like immediate-early gene induction in the same cell type. nih.gov

Cellular Proliferation and Differentiation Studies

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration in vitro

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key pathological events in the development of atherosclerosis and restenosis following vascular injury. plos.org Research demonstrates that manidipine possesses inhibitory effects on these processes. In cultured rat aortic VSMCs, manidipine hydrochloride suppressed DNA synthesis in a dose-dependent manner at concentrations of 10⁻⁸ M and higher. nih.gov At a concentration of 10⁻⁶ M, it reduced VSMC proliferation to 50% of the control value. nih.gov

In an in vivo model using spontaneously diabetic rats with balloon catheter-induced carotid artery injury, treatment with manidipine inhibited the thickening of the neo-intima, a process driven by VSMC proliferation. nih.gov This effect was dose-dependent and occurred without altering blood pressure, suggesting a direct vascular effect. nih.gov These findings indicate that manidipine may contribute to vascular protection by directly suppressing the proliferative response of VSMCs to mitogenic stimuli. nih.govnih.gov

Effects on Mesangial Cell Function and Transcription Rates of Cytokine Genes

Glomerular mesangial cells are critical in maintaining the structure and function of the glomerulus, and their proliferation is a hallmark of several kidney diseases. pnas.org Manidipine demonstrates significant regulatory effects on mesangial cell function at the cellular and molecular levels. It effectively inhibits the proliferation of human mesangial cells stimulated by PDGF. pnas.org

The inhibitory effect on proliferation is dose-dependent, with studies reporting an IC₅₀ (half-maximal inhibitory concentration) for DNA synthesis at 4 x 10⁻⁸ M after 24 hours and for cell proliferation at 6 x 10⁻⁸ M after 3 days. pnas.org

Beyond its anti-proliferative action, manidipine modulates gene expression in these cells. As noted previously, it differentially regulates the transcription of cytokine genes in response to PDGF, inhibiting mRNA for interleukin 1-beta and granulocyte/monocyte colony-stimulating factor while enhancing that of interleukin 6. nih.govnih.gov Furthermore, manidipine influences genes involved in cholesterol metabolism; it blocks the PDGF-induced transcription of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase gene but enhances the transcription of the low-density lipoprotein (LDL) receptor gene. nih.govnih.gov These effects occur at nanomolar concentrations, suggesting that manidipine can modulate inflammatory and metabolic pathways in the kidney at clinically relevant levels. nih.govpnas.orgnih.gov

Structure-Activity Relationship (SAR) and Stereoisomeric Activity Comparison

Differential Potency and Onset of Action of (S)- vs. (R)-Manidipine in Cellular Assays

Manidipine is a chiral molecule, and its stereoisomers, (S)-manidipine and (R)-manidipine, exhibit significant differences in their pharmacological activity, a common feature among 1,4-dihydropyridine (B1200194) calcium channel blockers. nih.govnih.govresearchgate.net The stereochemical configuration, particularly at the C4 position of the dihydropyridine ring, is a critical determinant of potency and efficacy.

Studies have unequivocally established that the (S)-enantiomer is the more potent isomer. In a radioligand binding assay using [³H]nitrendipine, (S)-(+)-manidipine was approximately 80 times more potent than the (R)-(-)-isomer. nih.gov This differential potency translates to in vivo effects, where the (S)-isomer was found to be about 30 times more potent in its antihypertensive activity in spontaneously hypertensive rats. nih.gov

Table 1: Differential Potency of Manidipine Enantiomers This table is interactive. You can sort and filter the data.

| Parameter | (S)-Manidipine | (R)-Manidipine | Potency Ratio (S:R) | Reference |

|---|---|---|---|---|

| Antihypertensive Activity (SHR) | More Potent | Less Potent | ~30:1 | nih.gov |

| Radioligand Binding Assay | More Potent | Less Potent | ~80:1 | nih.gov |

| Ca²⁺ Channel Blockade (Onset) | Faster | Slower | - | nih.gov |

| Ca²⁺ Channel Blockade (Magnitude) | Greater | Lesser | - | nih.gov |

Molecular Determinants of (S)-Enantiomer's Enhanced Biological Activity

The enhanced biological activity of the (S)-enantiomer of manidipine is rooted in the principle of stereoselectivity at its molecular target, the voltage-gated calcium channel. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with a chiral biological receptor, such as an ion channel. In the case of dihydropyridine derivatives like manidipine, the stereochemistry at the C4 position of the dihydropyridine ring is a critical determinant of its pharmacological action. nih.govnih.gov While manidipine is a calcium channel blocker, research on other dihydropyridines has demonstrated that one enantiomer can act as a channel blocker while the other can act as a channel activator, underscoring the importance of stereochemistry. nih.gov

For manidipine, the (S)-enantiomer is the more potent and active calcium channel antagonist. nih.gov Detailed research has elucidated the molecular factors that contribute to this enhanced activity, focusing on the kinetics and magnitude of the blockade of voltage-sensitive Ca2+ channels. nih.gov

Studies comparing the effects of the (S)- and (R)-enantiomers of manidipine on GH3 pituitary cells have provided direct evidence for the superior activity of the (S)-form. Using fura-2 (B149405) microfluorimetry to measure intracellular Ca2+ concentration ([Ca2+]i), researchers observed that both enantiomers induced a decay of the potassium-induced [Ca2+]i plateau. This decay followed a biexponential pattern, characterized by a "fast" and a "slow" phase. The (S)-enantiomer produced a significantly larger decrease in [Ca2+]i during the fast phase and a faster, smaller decrease during the slow phase compared to the (R)-enantiomer. nih.gov

These observations were further substantiated by patch-clamp experiments, which directly measure the activity of ion channels. The results revealed that (S)-manidipine displayed a faster onset of action and produced a greater blockade of Ca2+ channels than the (R)-enantiomer. nih.gov These findings suggest that the specific enantiomeric configuration of the (S)-form allows for a more efficient and stable binding to the dihydropyridine receptor on the L-type calcium channel.

The chemical structure of the side chain at position 3 of the dihydropyridine ring also plays a role in the pattern of channel blockade. nih.gov However, the primary determinant for the enhanced biological activity of (S)-manidipine is its specific spatial orientation, which facilitates a more profound and rapid interaction with its binding site, leading to a more effective blockade of calcium influx. nih.gov

Table 1: Comparative Effects of Manidipine Enantiomers on Intracellular Ca2+ ([Ca2+]i) Decay

This table summarizes the findings from a study investigating the effects of (S)- and (R)-manidipine on the decay of K+-induced [Ca2+]i increase in GH3 cells. nih.gov

| Enantiomer | Effect on "Fast Phase" of [Ca2+]i Decay | Effect on "Slow Phase" of [Ca2+]i Decay | Onset of Action (Patch-Clamp) | Magnitude of Blockade (Patch-Clamp) |

| (S)-Manidipine | Larger [Ca2+]i Decrease | Faster & Smaller [Ca2+]i Decrease | Faster | Greater |

| (R)-Manidipine | Smaller [Ca2+]i Decrease | Slower & Larger [Ca2+]i Decrease | Slower | Lesser |

Preclinical Pharmacokinetic and Metabolic Profile

Absorption and Distribution Characteristics in Animal Models

Following oral administration in animal models, manidipine (B393) is absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1.5 hours. drugbank.com Studies in anesthetized dogs have shown that intrarenal administration of manidipine leads to prolonged increases in renal blood flow, glomerular filtration rate, and urine flow, indicating significant renal distribution and effects. nih.gov

Whole-body autoradiography studies in rats have demonstrated that manidipine is rapidly and widely distributed throughout the body. nih.gov The highest concentrations are typically observed in circulatory and visceral tissues. nih.gov Maximum plasma and tissue concentrations are generally reached between two and eight hours after administration. nih.gov Notably, penetration into the brain is low. nih.gov

Metabolism Pathways and Identification of Metabolites in vitro and in Animal Studies

Manidipine undergoes extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system. drugbank.com The main metabolic transformation involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue. nih.gov This pyridine metabolite is a major circulating metabolite. nih.gov Other metabolic pathways include the formation of diphenylmethane (B89790) derivatives. drugbank.com In vitro studies using pooled human liver microsomes have been instrumental in identifying various hydroxylated metabolites. mdpi.com

Table 1: Major Metabolites of Manidipine

| Metabolite Class | Description | Reference |

| Pyridine Derivatives | Formed by the oxidation of the dihydropyridine ring. | drugbank.comnih.gov |

| Diphenylmethane Derivatives | A significant class of metabolites found in excretory products. | drugbank.com |

| Hydroxylated Metabolites | Formed through various hydroxylation reactions. | mdpi.com |

Role of Cytochrome P450 Isoenzymes (e.g., CYP2C19, CYP2J2) in Manidipine Metabolism

The metabolism of manidipine is predominantly carried out by several cytochrome P450 isoenzymes. nih.gov In vitro studies have identified CYP3A4 as a key enzyme in the metabolism of manidipine. mdpi.com Additionally, research suggests the involvement of other isoforms, including CYP2C8, CYP2C9, and CYP2C19, although to a lesser extent. mdpi.com

Furthermore, manidipine has been shown to be a potent competitive reversible inhibitor of CYP2J2, with a reported Ki value of 0.0294 μM. nih.gov This indicates a strong interaction with this particular isoenzyme. nih.gov The CYP enzyme system is crucial for Phase I metabolic reactions, which primarily involve oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion. nih.gov

Excretion Pathways in Animal Models

Following extensive metabolism, manidipine and its metabolites are eliminated from the body through both renal and fecal routes. drugbank.com In preclinical studies, the majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine as metabolites. drugbank.com For instance, it has been reported that approximately 63% of the dose is eliminated in the feces and 31% in the urine. drugbank.com Studies in rats have shown that over 90% of the compound is excreted within 48 hours, primarily via the feces. nih.gov This indicates that biliary excretion is a major pathway for the elimination of manidipine and its metabolites.

Plasma Protein Binding Characteristics in Preclinical Species

Manidipine exhibits high plasma protein binding. drugbank.com In human plasma, it is reported to be 99% bound to proteins. drugbank.com While specific data for (S)-manidipine in various preclinical species is not extensively detailed in the provided results, high plasma protein binding is a general characteristic of this class of drugs. nih.govnih.gov The extent of plasma protein binding can influence the distribution and clearance of a drug and can vary across different animal species. nih.govnih.gov

Mechanistic Studies in Preclinical Models and Isolated Organ Systems

Renal Hemodynamics and Protective Mechanisms in Animal Models

(S)-Manidipine dihydrochloride (B599025) has demonstrated significant effects on renal hemodynamics in various animal models, suggesting potential protective mechanisms for the kidneys.

Differential Dilation of Afferent and Efferent Renal Arterioles

A distinguishing feature of manidipine (B393) is its ability to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the kidney. researchgate.nete-lactancia.orgahajournals.orgkarger.com This dual vasodilation is a key aspect of its renal-protective profile. wjgnet.com Studies in spontaneously hypertensive rats (SHR) have shown that manidipine induces vasodilation in both sets of arterioles. ahajournals.orgnih.gov This is in contrast to some other dihydropyridine (B1217469) calcium channel blockers that primarily dilate the afferent arteriole. wjgnet.comnih.gov The mechanism is linked to the blockade of both L-type and T-type calcium channels, with L-type channels being predominant in the afferent arteriole and T-type channels present in the efferent arteriole. wjgnet.comrevistanefrologia.comulpgc.es In the in vivo hydronephrotic kidney model, manidipine was shown to dilate both arterioles, although the effect on the efferent arteriole was less pronounced than on the afferent one. karger.comnih.gov

Impact on Intraglomerular Pressure Regulation and Glomerular Damage Prevention

By dilating the efferent arteriole, manidipine helps to lower the pressure within the glomeruli. e-lactancia.orgwjgnet.comnih.gov Chronic administration in spontaneously hypertensive rats led to a significant reduction in the glomerular transcapillary hydraulic pressure difference, a key factor in the development of glomerulosclerosis. nih.gov This reduction in intraglomerular pressure is believed to be a primary mechanism for its protective effect against glomerular damage. e-lactancia.org In uninephrectomized spontaneously hypertensive rats, high-dose manidipine therapy was associated with a lower prevalence of mesangial expansion and proliferation, key indicators of glomerular injury. nih.gov Studies have shown that manidipine is more effective than some other calcium channel blockers in countering glomerular injury in these rat models. ahajournals.org

Mechanisms of Natriuresis and Diuretic Action

Manidipine has been observed to have a notable natriuretic and diuretic effect. researchgate.net In spontaneously hypertensive rats, oral administration of manidipine significantly increased the excretion of sodium and water. nih.govsemanticscholar.org This effect was more prominent than that of nifedipine (B1678770) and nicardipine (B1678738) at similar doses. nih.govsemanticscholar.org The diuretic action is thought to be a result of inhibiting water and sodium reabsorption in the tubules, complementing its vascular effects in the kidney. e-lactancia.org The increase in renal blood flow induced by the vasodilation of renal arterioles also likely contributes to its natriuretic action. semanticscholar.org

Cardiovascular Remodeling Investigations in Animal Models

Preclinical studies have also investigated the effects of (S)-Manidipine dihydrochloride on cardiovascular remodeling, highlighting its potential to mitigate pathological changes in the heart and blood vessels.

Effects on Cardiac Hypertrophy and Fibrosis Markers (e.g., ANP, Collagen Type I/III, Fibronectin mRNA Expression)

In a rat model of isoproterenol-induced cardiac hypertrophy, manidipine hydrochloride demonstrated a preventive effect. nih.gov Treatment with manidipine prevented the increase in left ventricular weight and also attenuated the expression of several key molecular markers associated with cardiac hypertrophy and fibrosis. nih.gov Specifically, it prevented the isoproterenol-induced increases in the mRNA levels of atrial natriuretic peptide (ANP), collagen type I, collagen type III, and fibronectin. nih.gov This suggests that manidipine can interfere with the signaling pathways that lead to pathological growth and extracellular matrix deposition in the heart.

| Parameter | Isoproterenol Group | Isoproterenol + Manidipine Group | Fold Change (Isoproterenol vs. Control) | Fold Change (Isoproterenol + Manidipine vs. Control) |

|---|---|---|---|---|

| Left Ventricular Hypertrophy | Increased | Prevented (p < 0.01) | N/A | N/A |

| ANP mRNA | Increased | Prevented (p < 0.01) | 1.5 | 0.9 |

| Collagen Type I mRNA | Increased | Prevented (p < 0.01) | 1.9 | 1.1 |

| Collagen Type III mRNA | Increased | Prevented (p < 0.01) | 2.7 | 1.6 |

| Fibronectin mRNA | Increased | Prevented (p < 0.01) | 3.2 | 1.1 |

Inhibition of Vascular Remodeling Processes

Beyond its effects on the heart, manidipine has shown the potential to inhibit vascular remodeling. In hypertensive rats, manidipine has been associated with a reduction in vascular hypertrophy. wjgnet.com Insulin (B600854) resistance, a condition often linked to hypertension, contributes to vascular damage, including hypertrophy, fibrosis, and remodeling. nih.gov By improving insulin sensitivity, manidipine may indirectly counter these vascular remodeling processes. nih.gov

Anti-inflammatory and Immunomodulatory Investigations in Cellular/Animal Models

(S)-Manidipine has demonstrated notable anti-inflammatory properties in various preclinical models. In human endothelial cells, manidipine at concentrations of 1-5 µM was shown to completely inhibit the production of interleukin-6 (IL-6) induced by acetylated LDL, oxidized LDL, or tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, in the same cell type, a 5 µM concentration of manidipine reduced the secretion of interleukin-8 (IL-8) by approximately 40% following stimulation with TNF-α. nih.gov

Investigations using human macrophage THP-1 cells revealed that manidipine could also curb inflammatory responses. A 1 µM concentration of manidipine inhibited TNF-α-induced IL-6 secretion by 25%. nih.gov When these macrophages were stimulated with a combination of cytokines that caused a six-fold increase in IL-6 production, manidipine was able to reduce this inflammatory response by 30%. nih.gov The mechanism behind these anti-inflammatory effects appears to be independent of its calcium channel blocking activity and is thought to involve the inhibition of NF-kappaB activation. nih.gov This may be linked to the compound's high lipophilicity and antioxidant properties. nih.gov

In human mesangial cells, nanomolar concentrations of manidipine modulated the transcription of cytokine genes stimulated by platelet-derived growth factor BB isomer. nih.gov It specifically inhibited the transcription of messenger RNA (mRNA) for interleukin 1 beta and granulocyte/monocyte colony-stimulating factor, while enhancing the transcription of mRNA for interleukin 6. nih.gov Additionally, studies in hypertensive rat aortas have shown that manidipine normalizes the reduced expression of endothelial nitric oxide synthase (eNOS) and decreases the overexpression of NADPH oxidase, VCAM, and MCP-1, further highlighting its anti-inflammatory and antioxidative effects.

Antiviral Activity and Mechanisms of Action in Cellular Assays

(S)-Manidipine has been identified as a potent early inhibitor of human cytomegalovirus (HCMV) replication. nih.govresearchgate.net It effectively inhibits the replication of various HCMV strains, including clinical isolates and those resistant to standard DNA polymerase inhibitors, with inhibitory activity in the low micromolar range. nih.govresearchgate.net

The antiviral action of manidipine against HCMV is specific, as it does not show significant inhibitory activity against other DNA viruses like Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Adenovirus (AdV), or RNA viruses such as Influenza A (FluA) and Vesicular Stomatitis Virus (VSV). unito.it Mechanistic studies in HCMV-infected cells have revealed that manidipine halts the progression of the viral cycle before the start of viral DNA replication and the expression of early (E) genes. nih.govresearchgate.net This interruption occurs after the expression of immediate-early (IE) proteins. nih.govresearchgate.net The primary mechanism involves a specific interference with the transactivating functions of the viral Immediate-Early 2 (IE-2) protein, a critical viral transcription factor necessary for the progression of HCMV replication. nih.govresearchgate.netunito.it This targeted action against the IE2 protein makes manidipine an attractive candidate for new anti-HCMV therapeutic strategies, especially for infections caused by drug-resistant viral strains. nih.govunito.it

Table 1: Antiviral Activity of Manidipine Against Various Viruses

| Virus | Effect of Manidipine | Mechanism/Note | Citation |

|---|---|---|---|

| Human Cytomegalovirus (HCMV) | Potent Inhibition | Inhibits viral replication by interfering with the IE2 protein's transactivating functions. | nih.govresearchgate.net |

| HCMV (Drug-Resistant Strains) | Potent Inhibition | Retains full activity against strains resistant to Ganciclovir, Foscarnet, etc. | nih.govunito.it |

| Herpes Simplex Virus-1 (HSV-1) | No Significant Inhibition | Demonstrates specificity of manidipine for HCMV. | unito.it |

| Herpes Simplex Virus-2 (HSV-2) | No Significant Inhibition | Demonstrates specificity of manidipine for HCMV. | unito.it |

| Adenovirus (AdV) | No Significant Inhibition | Demonstrates specificity of manidipine for HCMV. | unito.it |

| Influenza A (FluA) | No Significant Inhibition | Demonstrates specificity of manidipine for HCMV. | unito.it |

| Vesicular Stomatitis Virus (VSV) | No Significant Inhibition | Demonstrates specificity of manidipine for HCMV. | unito.it |

Beyond HCMV, manidipine has shown efficacy against flaviviruses. A screening of FDA-approved drugs identified manidipine as an inhibitor of Japanese Encephalitis Virus (JEV) infection. wuhanvirology.orgscienceopen.com Its antiviral activity extends to other flaviviruses, including Zika Virus (ZIKV). wuhanvirology.orgnih.gov In a JEV-infected mouse model, manidipine protected mice from lethality by reducing the viral load in the brain and mitigating associated histopathological changes. wuhanvirology.orgnih.gov

Research has also indicated that manidipine possesses broad-spectrum antiviral activities against mammarenaviruses, which are negative-strand RNA viruses. researchgate.net

The antiviral mechanism of manidipine against flaviviruses is linked to its function as a calcium channel inhibitor. wuhanvirology.orgdrugbank.com Calcium has been shown to be essential for JEV infection, particularly during the viral replication stage. wuhanvirology.orgscienceopen.com The antiviral effect of manidipine against JEV is mediated by targeting the viral non-structural protein NS4B. scienceopen.comnih.govnih.gov Genetic analysis of drug-resistant JEV mutants revealed that a specific amino acid replacement (Q130) in the transmembrane domain of the NS4B protein conferred resistance to manidipine. wuhanvirology.orgscienceopen.comnih.gov This suggests that manidipine's interaction with NS4B perturbs its function, which is crucial for anchoring the viral replication complex. nih.gov

In the context of HCMV, however, the antiviral mechanism involving the inhibition of the IE2 protein appears to be distinct from its calcium channel blocking activity. nih.gov

Metabolic Effects in Animal Models

Preclinical and clinical studies have highlighted the beneficial metabolic effects of manidipine. It has been shown to improve insulin sensitivity. nih.govnih.gov In a study with essential hypertensive patients, administration of manidipine significantly increased the M-value, a measure of insulin-dependent glucose uptake, as determined by the euglycemic hyperinsulinemic glucose clamp technique. nih.gov This indicates an improvement in insulin resistance. nih.gov

Manidipine has also been observed to increase serum adiponectin levels, an adipokine known for its antidiabetic and anti-inflammatory properties. revistanefrologia.comnih.govmdpi.com The mechanism for improved insulin sensitivity may be linked to manidipine's ability to activate Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). revistanefrologia.comwjgnet.com Studies in 3T3-L1 rat adipocytes showed that manidipine, but not other calcium channel blockers like amlodipine (B1666008) or lercanidipine, activates PPAR-γ. revistanefrologia.com This activation leads to increased expression of genes involved in adipocyte differentiation, such as aP2, which can contribute to the formation of new, insulin-sensitive adipocytes. revistanefrologia.com

Table 2: Metabolic Effects of Manidipine in Preclinical and Clinical Settings

| Metabolic Parameter | Effect of Manidipine | Observed Model/Study Type | Potential Mechanism | Citation |

|---|---|---|---|---|

| Insulin Sensitivity | Improved | Essential Hypertensive Patients | Increased glucose uptake (M-value). | nih.gov |

| Insulin Resistance | Reduced | Hypertensive patients with metabolic syndrome. | Activation of PPAR-γ. | nih.gov |

| Adiponectin Levels | Increased | Hypertensive patients. | Associated with improved insulin sensitivity. | revistanefrologia.com |

| PPAR-γ Activation | Activated | 3T3-L1 rat adipocytes | Promotes adipocyte differentiation. | revistanefrologia.comwjgnet.com |

Impact on Glucose and Lipid Metabolism in Animal Studies

Mechanistic studies in preclinical models and isolated organ systems have provided valuable insights into the effects of manidipine on glucose and lipid metabolism. These investigations, primarily conducted in rodent models of hypertension and metabolic dysfunction, as well as in vitro cell systems, suggest that manidipine may exert favorable metabolic effects, distinguishing it from some other calcium channel blockers.

Research Findings on Glucose Metabolism

Preclinical evidence suggests that manidipine can positively influence glucose homeostasis. In vitro experiments using NIH3T3 cells, a mouse fibroblast cell line, have shown that treatment with manidipine leads to an increased expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the adipocyte differentiation marker aP2. nih.govrevistanefrologia.com PPAR-γ is a key nuclear receptor that plays a crucial role in adipogenesis and enhancing insulin sensitivity. nih.gov The activation of PPAR-γ by manidipine in rat adipocytes (3T3-L1 cells) has also been reported, a property not shared by other dihydropyridines like amlodipine or lercanidipine. nih.gov This suggests a potential mechanism by which manidipine could improve insulin sensitivity through the formation of new, insulin-sensitive adipocytes. nih.govrevistanefrologia.com

Furthermore, it is understood that increased intracellular calcium levels can inhibit the differentiation of preadipocytes. nih.govrevistanefrologia.com As a calcium channel blocker, manidipine's action of impeding calcium entry into cells could lower calcium concentration in the endoplasmic reticulum, thereby promoting adipocyte differentiation. nih.govrevistanefrologia.com

While direct quantitative data from animal studies on glucose metabolism is limited in the public domain, studies on hypertensive animal models have generally indicated that manidipine does not adversely affect glucose metabolism. For instance, in spontaneously hypertensive rats, chronic administration of manidipine has been shown to be effective in reducing blood pressure without negatively impacting metabolic parameters. nih.gov

The following table summarizes findings from clinical studies in humans, which provide quantitative insights that may be relevant for understanding the potential effects in animal models.

| Study Parameter | Treatment Group | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | Percentage Change | p-value |

| HOMA Insulin Resistance Index | Manidipine | Not specified | Not specified | -21.3% | p=0.007 |

| Plasma Adiponectin | Manidipine | Not specified | Not specified | +32.9% | p=0.011 |

| Insulin Sensitivity Index | Manidipine | 3.35 ± 0.61 (x 10⁻⁴ min⁻¹ microU⁻¹ ml⁻¹) | 4.70 ± 1.34 (x 10⁻⁴ min⁻¹ microU⁻¹ ml⁻¹) | Not specified | p<0.05 |

| Fasting Plasma Glucose | Manidipine | 152 mg/dL | 143 mg/dL | Not specified | p<0.05 |

| HbA1c | Manidipine | 6.7% | 6.2% | Not specified | p<0.05 |

Research Findings on Lipid Metabolism

The impact of manidipine on lipid metabolism in animal models appears to be largely neutral to beneficial. nih.gov In a study involving patients with mild to moderate essential hypertension, manidipine treatment for one year did not lead to significant changes in serum levels of total cholesterol, triglycerides, high-density lipoprotein (HDL) cholesterol, or low-density lipoprotein (LDL) cholesterol. nih.gov Although this was a human study, it aligns with the general observation from preclinical data that manidipine does not worsen dyslipidemia, a concern with some other antihypertensive drug classes. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatography stands as a cornerstone for the analysis of chiral compounds like (S)-Manidipine dihydrochloride (B599025), enabling the separation of enantiomers and their sensitive quantification in complex matrices.

The separation of manidipine (B393) enantiomers is a critical step in the development of the single-enantiomer drug. While various methods can be employed, chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for assessing enantiomeric purity. magtechjournal.com In a study focused on the chiral separation of manidipine enantiomers, a chemical salting-out crystal method was utilized, which involved the differential solubility of salts formed with chiral resolving agents like (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid. magtechjournal.com This method proved to be effective, yielding high enantiomeric excess (ee) values and purity for both the (S)- and (R)-enantiomers. magtechjournal.com

For the broader class of dihydropyridine (B1217469) calcium antagonists, HPLC methods have been developed for enantiomeric separation, sometimes involving pre-column derivatization. magtechjournal.com The indirect approach in chiral HPLC involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com This is advantageous as it circumvents the need for a more expensive chiral stationary phase. chiralpedia.com

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and semi-volatile compounds. chromatographyonline.comgcms.cz It typically employs capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclodextrin-based CSPs can offer unique selectivities for a wide range of chemical compounds, including pharmaceuticals. chromatographyonline.comgcms.cz While specific GC methods for (S)-Manidipine dihydrochloride are not extensively detailed in the provided research, the principles of chiral GC are well-established for the analysis of chiral drugs. chromatographyonline.com

A summary of chromatographic approaches for chiral separation is presented in the table below.

Table 1: Chromatographic Techniques for Chiral Separation| Technique | Principle | Application to (S)-Manidipine | Key Considerations |

|---|---|---|---|

| Chiral HPLC | Utilizes a chiral stationary phase (CSP) or chiral mobile phase additives to create a chiral environment, leading to differential interaction with enantiomers and thus enabling their separation. | Direct separation on a chiral column or indirect separation after derivatization. magtechjournal.comchiralpedia.com | The choice of CSP or chiral additive is crucial for achieving resolution. |

| Chiral GC | Employs a capillary column with a chiral stationary phase to separate volatile enantiomers based on differences in their interactions with the CSP. chromatographyonline.com | Applicable if (S)-Manidipine can be derivatized to a volatile form. | The compound must be thermally stable and volatile. chromatographyonline.com |

For the quantification of (S)-Manidipine in biological matrices such as plasma, a highly sensitive and selective method is required, particularly in preclinical studies where sample volumes may be limited and concentrations low. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications. nih.govresearchgate.netyoutube.comyoutube.com

A validated LC-MS/MS assay has been developed for the enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma. nih.gov This method utilizes a Chiralpack IC-3 C18 column with an isocratic mobile phase of 2 mm ammonium (B1175870) bicarbonate and acetonitrile (B52724) (15:85, v/v). nih.gov Detection is achieved using an API-4000 mass spectrometer in multiple reaction monitoring and positive ionization mode. nih.gov The method demonstrated linearity over a concentration range of 0.05-10.2 ng/mL for both enantiomers, with a mean extraction recovery of over 80%. nih.gov The high sensitivity of this method, with a lower limit of quantification (LLOQ) of 0.05 ng/mL, makes it suitable for pharmacokinetic studies. nih.govnih.gov

The use of a stable isotope-labeled internal standard is a common practice in LC-MS/MS to ensure accuracy and precision. nih.gov The sample preparation typically involves solid-phase extraction to remove interferences from the biological matrix. nih.gov The robustness of such methods is confirmed through various stability tests to ensure compliance with regulatory guidelines. nih.gov

The key parameters of a representative LC-MS/MS method for (S)-Manidipine quantification are summarized in the following table.

Table 2: LC-MS/MS Method for (S)-Manidipine Quantification in Plasma| Parameter | Details | Reference |

|---|---|---|

| Chromatographic Column | Chiralpack IC-3 C18 | nih.gov |

| Mobile Phase | 2 mm Ammonium Bicarbonate and Acetonitrile (15:85, v/v) | nih.gov |

| Detection | API-4000 Mass Spectrometer (Multiple Reaction Monitoring, Positive Ionization) | nih.gov |

| Linearity Range | 0.05-10.2 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | nih.gov |

| Extraction Recovery | >80% | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic methods are indispensable for confirming the chemical structure and investigating the conformational properties of (S)-Manidipine dihydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. scielo.brijrcs.orgyoutube.com For manidipine dihydrochloride, 1H NMR spectra have been recorded, providing information about the chemical environment of the hydrogen atoms in the molecule. nih.gov The complete assignment of 1H and 13C NMR signals for dihydropyridine derivatives can be achieved through a combination of one- and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC. scielo.brresearchgate.net

A summary of typical NMR experiments for structural elucidation is provided below.

Table 3: NMR Spectroscopy for Structural Analysis| Experiment | Information Provided | Relevance to (S)-Manidipine |

|---|---|---|

| 1H NMR | Provides information on the number, chemical environment, and connectivity of protons. | Confirms the presence of key functional groups and the overall proton framework. nih.gov |

| 13C NMR | Shows the number and types of carbon atoms in the molecule. | Complements 1H NMR for a complete structural assignment. scielo.br |

| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between protons (COSY), between protons and directly attached carbons (HMQC), and between protons and carbons over multiple bonds (HMBC). | Essential for the unequivocal assignment of all 1H and 13C signals and confirming the connectivity of the molecule. scielo.br |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijrcs.org An FTIR spectrum of manidipine dihydrochloride taken as a KBr wafer is available, which would show characteristic absorption bands for its functional groups, such as the ester carbonyls, the nitro group, and the N-H bond of the dihydropyridine ring. nih.gov While the IR spectra of enantiomers are identical, vibrational circular dichroism (VCD), a related technique, can distinguish between them as it measures the differential absorption of left and right circularly polarized infrared light. researchgate.net

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV-Vis spectrum of a chiral compound is typically identical for both enantiomers unless measured in the presence of a chiral agent or using circularly polarized light. researchgate.net

Electrochemical Methods for Compound Detection and Characterization

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive compounds like manidipine. nih.gov An HPLC method with electrochemical detection has been developed for the determination of a dihydropyridine calcium channel blocker in dog plasma. nih.gov This method demonstrated a low limit of determination of 1 ng/mL for each enantiomer. nih.gov

More advanced electrochemical techniques, such as enantioselective voltammetry, are being explored for the direct discrimination of enantiomers. researchgate.netnih.gov These methods often employ chiral electrodes, for instance, those modified with an inherently chiral polymer. researchgate.netnih.gov When an enantiopure chiral material is deposited on an electrode, it can interact differently with the two enantiomers of a chiral analyte, resulting in distinct voltammetric signals with different peak potentials. researchgate.netnih.gov This potential shift allows for the determination of enantiomeric excess. researchgate.netnih.gov While specific studies on the enantioselective voltammetry of (S)-Manidipine are not detailed, this approach represents a promising area of research for the analysis of chiral drugs.

Solid-State Characterization Techniques

The physical properties of an active pharmaceutical ingredient (API), such as its crystal structure and thermal stability, are critical attributes that can influence its behavior and efficacy. Solid-state characterization provides essential insights into these properties.

X-ray Powder Diffraction (XRPD) for Crystal Form Identification and Polymorphism Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial area of study for pharmaceutical compounds like Manidipine dihydrochloride. Each polymorphic form possesses a unique internal crystal lattice and, consequently, different physicochemical properties. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and differentiating these polymorphs.

Research has identified several polymorphic forms of manidipine dihydrochloride, often designated as Form I, Form II, and Form III. google.com (S)-Manidipine hydrochloride, in particular, has a specific crystal form, referred to as crystal form I. google.com This form is distinguished by its unique XRPD pattern, which serves as a fingerprint for its solid-state structure. google.com

For instance, the crystalline polymorph Form I of racemic manidipine dihydrochloride is characterized by an XRPD pattern with prominent peaks at specific 2θ angles. google.comresearchgate.net A patent for (S)-Manidipine hydrochloride crystal form I describes its characterization using Cu-Ka radiation, which produces a distinct X-ray powder diffraction spectrum with characteristic peaks at various 2θ angles and interplanar distances. google.com

The table below presents the characteristic XRPD peaks for two different identified forms of manidipine dihydrochloride, illustrating the power of XRPD in polymorphic discrimination.

Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Manidipine Dihydrochloride Polymorphs

| 2θ Angle (°) - Form I google.comresearchgate.net | 2θ Angle (°) - (S)-Manidipine HCl Form I google.com |

|---|---|

| 10.94 | 5.54 |

| 13.50 | 6.23 |

| 13.82 | 9.56 |

| 16.40 | 11.05 |

| 20.72 | 11.92 |

| 20.90 | 15.16 |

| 21.14 | 15.78 |

| 24.50 | 18.51 |

| 24.58 | 19.54 |

| 24.86 | 20.78 |

This table is for illustrative purposes and represents data compiled from different sources.

The study of these crystal forms is critical, as they can exhibit different stabilities. For example, the (S)-Manidipine hydrochloride crystal form I is noted for its excellent temperature and humidity stability, which is vital for long-term storage and formulation. google.com

Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) for Purity and Stability Studies

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), are indispensable for evaluating the purity and thermal stability of pharmaceutical compounds. nih.govresearchgate.net